molecular formula C6H12N2O3 B7867404 R-(2-Aminopropionylamino)acetic acid methyl ester

R-(2-Aminopropionylamino)acetic acid methyl ester

Cat. No. B7867404
M. Wt: 160.17 g/mol
InChI Key: SEGPJFKYVJYBFH-SCSAIBSYSA-N
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Description

R-(2-Aminopropionylamino)acetic acid methyl ester is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for R-(2-Aminopropionylamino)acetic acid methyl ester involves the reaction of two starting materials, N-Boc-L-aspartic acid and methyl 2-aminopropionate, followed by deprotection and purification steps.

Starting Materials
N-Boc-L-aspartic acid, Methyl 2-aminopropionate

Reaction
Step 1: N-Boc-L-aspartic acid is reacted with thionyl chloride and methanol to form the corresponding methyl ester., Step 2: The Boc protecting group is removed using trifluoroacetic acid to yield the free amine., Step 3: Methyl 2-aminopropionate is added to the free amine to form the desired product, R-(2-Aminopropionylamino)acetic acid methyl ester., Step 4: The product is purified using column chromatography to obtain the pure compound.

properties

IUPAC Name

methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPJFKYVJYBFH-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl D-alanylglycinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.